1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride
Description
Properties
CAS No. |
63979-07-7 |
|---|---|
Molecular Formula |
C14H21Cl2NO |
Molecular Weight |
290.2 g/mol |
IUPAC Name |
(8-chloro-5-ethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-4-17-13-9-8-11(15)14-10(13)6-5-7-12(14)16(2)3;/h8-9,12H,4-7H2,1-3H3;1H |
InChI Key |
YWWNWKYRDJDBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2CCCC(C2=C(C=C1)Cl)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:
Nitration and Reduction: The initial step involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to yield 1-naphthylamine.
Tetrahydro Modification: The naphthylamine undergoes hydrogenation to introduce tetrahydro modifications.
Substitution Reactions: Chlorination, methylation, and ethoxylation are carried out to introduce the chloro, dimethyl, and ethoxy groups, respectively.
Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthylamines.
Scientific Research Applications
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with DNA: Affect gene expression and cellular functions.
Modulate Receptors: Influence receptor-mediated signaling pathways.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Physicochemical: Hydrochloride salt enhances solubility in polar solvents compared to free bases.
- Synthesis : Synthesized via nucleophilic substitution or condensation reactions involving halogenated intermediates, as inferred from methods for related tetrahydro-naphthylamines .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Pharmacological and Toxicological Profiles
Table 2: Toxicity and Bioactivity
Key Observations :
- Substituent Effects: Ethoxy (OEt) enhances lipophilicity vs. Benzyloxy (OBn) increases toxicity, possibly due to metabolic stability .
- Stereochemistry : Enantiomers (e.g., S-configuration in CAS 30074-73-8) may exhibit divergent biological activities, emphasizing the need for chiral synthesis .
- Counterion Impact : Hydrobromide salts (e.g., CAS 64058-49-7) show similar toxicity to hydrochlorides, suggesting ion choice primarily affects crystallinity/solubility .
Biological Activity
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride is a complex organic compound characterized by a naphthalene ring system with various functional groups. Its unique structure potentially influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 248.21 g/mol. The presence of chloro and ethoxy substituents likely enhances its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.21 g/mol |
| Solubility | Soluble in water (hydrochloride form) |
The biological activity of 1-naphthylamine derivatives is primarily attributed to their ability to interact with various biological targets. These interactions can lead to:
- DNA Binding : Compounds similar to 1-naphthylamine have shown the ability to intercalate into DNA, inhibiting replication processes.
- Reactive Oxygen Species (ROS) Generation : Some derivatives are known to induce ROS production, contributing to oxidative stress and cell death pathways.
- Enzyme Inhibition : The compound may affect enzymes involved in metabolic pathways, leading to altered cellular functions.
Biological Activities
Research indicates that 1-naphthylamine derivatives exhibit several biological activities:
- Antimicrobial Activity : Studies have demonstrated that related compounds possess significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans.
- Anticancer Potential : The ability to induce apoptosis through ROS generation positions these compounds as potential anticancer agents.
- Neuroprotective Effects : Some studies suggest that naphthylamine derivatives may protect neuronal cells from oxidative damage.
Case Studies
Several studies have investigated the biological activity of naphthylamine derivatives:
-
Antibacterial Activity Study (2023) :
- A series of naphthylamine derivatives were synthesized and evaluated for antibacterial activity against Gram-positive and Gram-negative bacteria.
- Compound 9 exhibited a minimum inhibitory concentration (MIC) of 0.0163 μmol/mL against Klebsiella pneumoniae and Candida albicans, comparable to standard antibiotics like fluconazole .
- Antifungal Activity Research (2021) :
- Mechanism Exploration (2024) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
